molecular formula C14H13BrN2O B2506933 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1060937-55-4

2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2506933
CAS No.: 1060937-55-4
M. Wt: 305.175
InChI Key: FJRPKLCWQJJZLJ-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C14H13BrN2O and its molecular weight is 305.175. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential in Cancer and CNS Disorders

Tetrahydroisoquinoline derivatives, including compounds structurally related to 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their therapeutic potential across various medical conditions. These compounds are part of the 'privileged scaffolds' in medicinal chemistry, known for their significant presence in natural products and synthetic pharmaceuticals. Initially recognized for their neurotoxicity, further research has unveiled their protective role against Parkinsonism in mammals. The discovery of trabectedin (ET-743), a drug approved by the US FDA for soft tissue sarcomas, highlights the anticancer potential of tetrahydroisoquinoline derivatives. The broad therapeutic scope of these compounds extends to treating malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases such as tuberculosis and HIV (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant-Like Activity

Research into the neuropharmacology of tetrahydroisoquinoline derivatives has demonstrated their neuroprotective, antiaddictive, and antidepressant-like activities. One compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been particularly noted for its complex mechanism of action that includes MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. These properties underscore the potential of tetrahydroisoquinoline derivatives as innovative treatments for neurodegenerative diseases, depression, and addiction (Antkiewicz‐Michaluk et al., 2018).

Advances in Synthetic Chemistry for Drug Discovery

Tetrahydroisoquinoline derivatives have spurred significant advances in synthetic chemistry, offering novel pathways for creating biologically active compounds. The exploration of functional chemical groups conducive to the synthesis of compounds with central nervous system (CNS) activity has been a key focus. This research has broadened our understanding of heterocyclic compounds' potential to serve as the basis for new CNS drugs, showcasing the versatility and therapeutic promise of tetrahydroisoquinoline derivatives in medicinal chemistry (Saganuwan, 2017).

Safety and Hazards

The safety information for “4-Bromo-1H-pyrrole-2-carboxylic acid” includes a signal word of “Warning” and hazard statements H315, H319, and H335 .

Properties

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-7-13(16-8-12)14(18)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRPKLCWQJJZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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